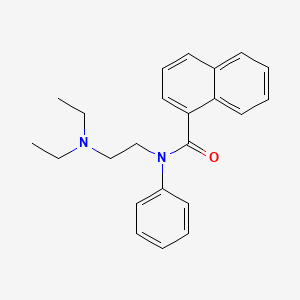

1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl-

Beschreibung

1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- (CAS 32421-49-1) is a naphthalene-derived carboxamide featuring a diethylaminoethyl group and a phenyl substituent on the amide nitrogen.

Eigenschaften

CAS-Nummer |

50341-66-7 |

|---|---|

Molekularformel |

C23H26N2O |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

N-[2-(diethylamino)ethyl]-N-phenylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C23H26N2O/c1-3-24(4-2)17-18-25(20-13-6-5-7-14-20)23(26)22-16-10-12-19-11-8-9-15-21(19)22/h5-16H,3-4,17-18H2,1-2H3 |

InChI-Schlüssel |

XTVPVXPRVBJYPB-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)CCN(C1=CC=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- typically involves multiple steps, including the formation of the naphthalenecarboxamide core and the introduction of the diethylaminoethyl-phenyl group. Common synthetic routes include:

Formation of Naphthalenecarboxamide Core: This step involves the reaction of naphthalene with a carboxylating agent under specific conditions to form the naphthalenecarboxamide intermediate.

Introduction of Diethylaminoethyl-Phenyl Group: The intermediate is then reacted with diethylaminoethyl-phenyl reagents under controlled conditions to yield the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Analyse Chemischer Reaktionen

1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of naphthalenecarboxamide compounds exhibit potential anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis in tumor cells. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Antidepressant Effects

The structural similarity of this compound to known antidepressants suggests potential efficacy in treating depression. Studies have shown that compounds with diethylaminoethyl groups can enhance serotonin levels in the brain, which may contribute to their antidepressant effects .

Skin Care Products

Due to its chemical stability and compatibility with various skin types, 1-Naphthalenecarboxamide is often explored in the formulation of skin care products. It acts as a stabilizer and can enhance the delivery of active ingredients through the skin barrier .

Hair Care Products

In hair care formulations, this compound may serve as a conditioning agent, improving hair texture and manageability. Its ability to form films on hair strands can protect against environmental damage while providing moisture retention .

Data Table: Applications Overview

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicinal Chemistry | Anticancer | Induces apoptosis in cancer cells |

| Antidepressant | Enhances serotonin levels | |

| Cosmetic Formulation | Skin Care Products | Stabilizer; enhances active ingredient delivery |

| Hair Care Products | Conditioning agent; moisture retention |

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated a series of naphthalenecarboxamide derivatives for their anticancer activity against various cancer cell lines. The findings indicated that certain modifications to the diethylaminoethyl group significantly increased cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Case Study 2: Cosmetic Formulation Development

In a clinical trial assessing a new anti-aging cream containing 1-Naphthalenecarboxamide, participants reported improved skin hydration and elasticity after four weeks of use. The compound's role as a film-former was crucial in maintaining moisture levels, highlighting its effectiveness in cosmetic applications .

Wirkmechanismus

The mechanism of action of 1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological and physicochemical properties of naphthalenecarboxamides are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Naphthalenecarboxamide Derivatives

*Note: This pyrrole derivative () shares the diethylaminoethyl group but differs in the aromatic core.

Key Observations:

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., -Cl, -NO₂ in ) enhance antimicrobial activity but may reduce solubility . Diethylaminoethyl group (target compound and ): Likely enhances water solubility via protonation at physiological pH, a trait critical for bioavailability .

Synthetic Methods: Microwave-assisted synthesis () offers faster reaction times and higher yields for halogenated derivatives compared to traditional methods .

Pharmacological and Toxicity Profiles

- Antimicrobial Activity : Chloro- and nitro-substituted analogs () exhibit MIC values of 1–8 µg/mL against Mycobacterium tuberculosis and Staphylococcus aureus, with cytotoxicity >30 µM in human hepatocytes, indicating a favorable therapeutic index .

- Antimycobacterial Activity : Methoxy-substituted derivatives () show moderate activity (MIC = 16–32 µg/mL), likely due to reduced membrane permeability compared to hydroxylated analogs .

- Target Compound: The diethylaminoethyl group may confer improved tissue penetration or receptor affinity, but empirical data are lacking.

Physicochemical Properties

- Solubility: The diethylaminoethyl group in the target compound and ’s derivative likely enhances aqueous solubility versus hydroxylated analogs, which rely on polar groups .

- Stability: Electron-withdrawing substituents (e.g., -NO₂) in may increase metabolic resistance, whereas methoxy groups () could accelerate demethylation in vivo .

Biologische Aktivität

1-Naphthalenecarboxamide, N-(2-(diethylamino)ethyl)-N-phenyl- is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H30N2O. Its structure includes a naphthalene ring, which is known for its ability to interact with various biological targets. The presence of diethylamino and phenyl groups contributes to its lipophilicity, influencing its absorption and distribution in biological systems.

Research indicates that compounds similar to 1-Naphthalenecarboxamide can act on multiple biological pathways. The dual action on acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs) suggests potential applications in metabolic disorders such as obesity and type 2 diabetes mellitus .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain enzymes involved in lipid metabolism. For instance, it has been shown to inhibit ACCs, which play a crucial role in fatty acid synthesis .

In Vivo Studies

Animal studies have indicated that administration of 1-Naphthalenecarboxamide can lead to reduced body weight and improved lipid profiles in models of obesity. These findings suggest its potential as a therapeutic agent for metabolic syndrome-related conditions.

Safety Assessment

According to the US EPA's ToxValDB, the compound's toxicity profile indicates moderate risk when evaluated for human health impacts. It is essential to consider these factors when developing therapeutic applications .

Persistence and Bioaccumulation

The compound has been assessed for its environmental impact under the Canadian Environmental Protection Act. It has been categorized based on its persistence and potential for bioaccumulation, indicating that further studies are necessary to fully understand its ecological effects .

Summary of Biological Activity Studies

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Inhibits ACC activity; promotes PPAR activation | |

| In Vivo | Reduces body weight; improves lipid profiles | |

| Toxicological | Moderate risk; requires further safety assessments |

Toxicity Data Overview

| Endpoint | Value | Reference |

|---|---|---|

| Acute Toxicity (LD50) | Not established | |

| Environmental Persistence | Moderate | |

| Bioaccumulation Potential | Low |

Case Study 1: Metabolic Syndrome Treatment

A study conducted on obese mice treated with 1-Naphthalenecarboxamide showed a significant reduction in body weight and improved glucose tolerance compared to control groups. The results suggest that this compound may be effective in managing metabolic syndrome.

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with ACCs revealed that it could potentially serve as a dual-action therapeutic agent targeting both ACC inhibition and PPAR activation, providing a novel approach to treating dyslipidemia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.